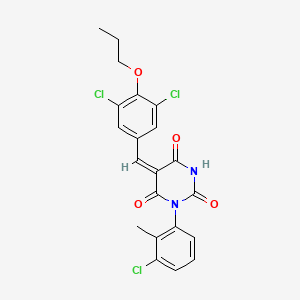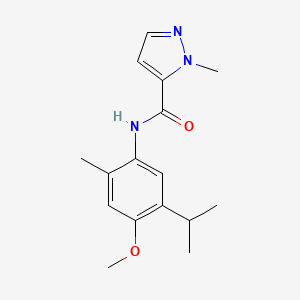
N-(2-methoxybenzyl)-N-methyl-N'-phenylurea
Vue d'ensemble
Description
NBOMes are a group of synthetic phenethylamine derivatives, which are known for their hallucinogenic effects . They are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain a N-(2-methoxybenzyl) substituent . The most frequently reported drugs from this group are 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis
Benzenesulfonamides, including 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Applications De Recherche Scientifique
Neurotoxicity Studies
The neurotoxicity of NBOMe drugs, including “N-(2-methoxybenzyl)-N-methyl-N’-phenylurea”, is a significant area of research. These substances have been found to exhibit concentration-dependent cytotoxic effects in differentiated SH-SY5Y cells and primary rat cortical cultures . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .
Psychedelic Research
NBOMe drugs are recognized for their potent psychedelic effects . The effects induced by 2C phenethylamines and NBOMe drugs are mainly mediated by the activation of the 5-HT 2A receptor .
Pharmacological Research
The pharmacological properties of NBOMe drugs are another area of interest. For instance, 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) is a potent serotonin 5-HT2A/2C receptor agonist with hallucinogenic activity .
Metabolic and Energetic Studies
Research has been conducted to evaluate the main pathways involved in the toxicity of NBOMe drugs. This includes studies on cytotoxicity, oxidative stress, metabolic and energetic studies .
Lipophilicity Studies
The lipophilicity of NBOMe drugs correlates with their cytotoxicity. The NBOMe drugs present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .
Chronic Administration Studies
There is interest in understanding the effects of chronic administration of NBOMe drugs on brain neurotransmission and animal performance .
Mécanisme D'action
Target of Action
N-(2-methoxybenzyl)-N-methyl-N’-phenylurea, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and are involved in various functions, including mood regulation, cognition, and perception.
Mode of Action
As an agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of intracellular events, leading to the activation of these receptors . The exact nature of these intracellular events and their resulting changes are still under investigation.
Biochemical Pathways
Upon activation of the 5-HT2A/2C receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, reward processing, and excitatory signaling in the brain, respectively .
Pharmacokinetics
It has been reported that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe and the subsequent increase in neurotransmitter release can lead to a range of molecular and cellular effects. These include changes in neuronal firing rates, synaptic plasticity, and intracellular signaling pathways . The compound’s cytotoxic effects have also been reported, with concentration-dependent cytotoxic effects observed in differentiated sh-sy5y cells and primary rat cortical cultures .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity has been correlated with its cytotoxicity, with more lipophilic compounds exhibiting higher cytotoxicity . Additionally, the compound’s effects can be influenced by individual genetic variations, such as polymorphisms in the genes encoding for the 5-HT2A/2C receptors and the enzymes involved in its metabolism .
Safety and Hazards
NBOMes have been associated with significant toxicity . They have been linked to severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Orientations Futures
Given the potential risks associated with NBOMes, further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that these substances should be considered as a serious danger to public health .
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-13-8-6-7-11-15(13)20-2)16(19)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYJHZLDSCYTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-1-methyl-3-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4752444.png)
![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)
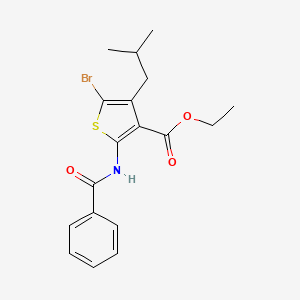
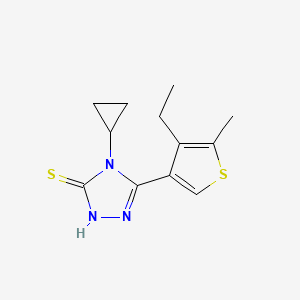
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)
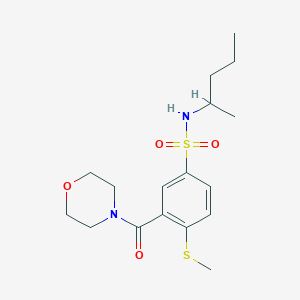
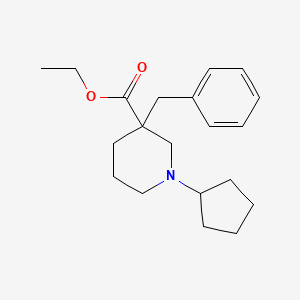

![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)


